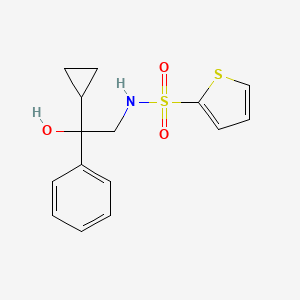
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a compound that falls within the broader category of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on sulfonamide derivatives and their chemical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various strategies, including cascade reactions and cross-coupling reactions. For instance, a novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides has been reported, which involves cyclization to aziridine intermediates and subsequent transformations . Additionally, the Suzuki–Miyaura cross-coupling reactions have been employed to synthesize thiophene sulfonamide derivatives, indicating the versatility of sulfonamide chemistry in creating diverse molecular structures .
Molecular Structure Analysis
The molecular and electronic structures of sulfonamide derivatives have been investigated using spectroscopic methods and quantum chemical calculations. For example, two sulfonamide derivatives were characterized using NMR, FT-IR spectroscopies, and density functional theory calculations to provide structural and spectroscopic information . These techniques can be applied to analyze the molecular structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide, predicting its stability and reactivity.
Chemical Reactions Analysis
Sulfonamide derivatives participate in various chemical reactions, including enantioselective organocatalyzed cyclopropanation, which yields cyclopropane products with high enantiomeric excess . Additionally, formal [2 + 3]-cycloaddition reactions have been developed to construct highly stereoselective indane derivatives from cyclopropanes and N-benzylic sulfonamides . These reactions demonstrate the reactivity of sulfonamide derivatives and their potential utility in synthesizing complex cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure and substituents. For instance, the electronic properties such as ionization potential, electron affinity, and HOMO-LUMO energy gaps have been calculated for sulfonamide derivatives, providing insights into their reactivity and interaction with biological targets . The antibacterial and urease inhibition activities of thiophene sulfonamide derivatives have also been evaluated, showing the biological relevance of these compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing thiophene and sulfonamide groups have demonstrated antimicrobial properties. For example, derivatives of benzo[b]thiophene-2-sulfonamide were investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. These compounds, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, showed significant ocular hypotensive activity, indicating their potential in antimicrobial applications (Graham et al., 1989).
Synthesis and Evaluation of Anticonvulsant Agents
Research has also been conducted on synthesizing azoles incorporating a sulfonamide moiety to act as anticonvulsant agents. Compounds synthesized through the reaction of 2‐(cyano or chloro)‐N‐(4‐(N‐thiazol‐2‐ylsulfamoyl)phenyl)acetamide with various reagents showed promising anticonvulsant activity. This highlights the sulfonamide's role in developing potential treatments for convulsions (Farag et al., 2012).
Enantioselective Organocatalysis
Aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts, facilitating reactions between α,β-unsaturated aldehydes and sulfur ylides to produce cyclopropane products with high enantiomeric excesses. This demonstrates the application of sulfonamide-based catalysts in achieving enantioselectivity in organic synthesis (Hartikka et al., 2007).
Antibacterial Compound Synthesis
The synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications has been explored, aiming to create effective antibacterial agents. Precursors were reacted with various compounds to produce derivatives with significant antibacterial activities, showing the sulfonamido group's utility in developing new antibacterial agents (Azab et al., 2013).
Proton Exchange Membranes for Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups have been synthesized and evaluated for use as proton exchange membranes in fuel cells. These materials showed high proton conductivity and mechanical properties, indicating their potential in energy-related applications (Bae et al., 2009).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-15(13-8-9-13,12-5-2-1-3-6-12)11-16-21(18,19)14-7-4-10-20-14/h1-7,10,13,16-17H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQZCPGWTWVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)
![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)
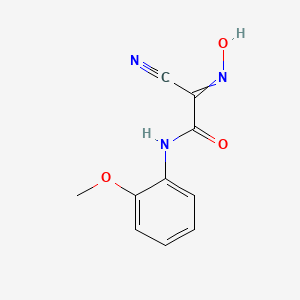
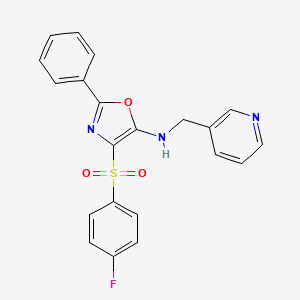
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)
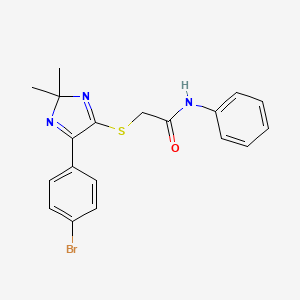
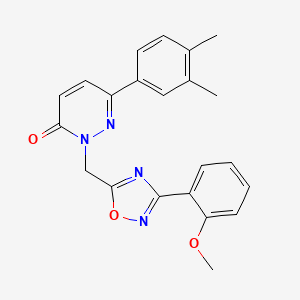
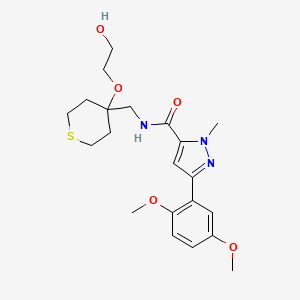
![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
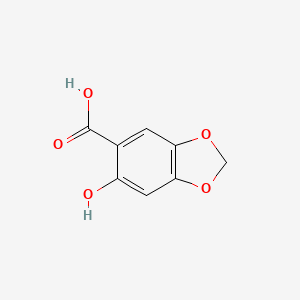
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)